molecular formula C14H13ClN2O3S2 B3018638 5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 921915-72-2

5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B3018638
CAS RN: 921915-72-2
M. Wt: 356.84
InChI Key: CRZVCMHBGLHFHX-UHFFFAOYSA-N
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Description

This compound is a novel antithrombotic agent . It contains an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Synthesis Analysis

The synthesis of this compound involves the combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors . The process starts from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol, and 4-(4-aminophenyl)-3-morpholinone .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The compound acts as an inhibitor of the blood coagulation factor Xa . It does not affect related serine proteases (such as thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, urokinase, and activated protein C) at concentrations up to 20 µM, demonstrating more than 10,000-fold higher selectivity for FXa than for these other serine proteases .


Physical And Chemical Properties Analysis

The compound has subnanomolar in vitro potency . It is a low molecular weight, orally administrable inhibitor of blood clotting factor Xa .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has been conducted on related compounds, such as 4‐Chloro‐3′‐methylsulfinyl‐5(6 or 8)‐nitro‐3,4′‐diquinolinyl sulfides, exploring their chemical synthesis and properties (Maślankiewicz, 2000).
  • Another study focused on the synthesis and anti-acetylcholinesterase activity of related 5-Substituted 1-Methyl-1H-1,2,4-triazol-3-yl Methanesulfonates (Holan, Virgona, Watson, 1997).

Biological and Pharmacological Activities

  • Research on 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides, similar in structure, has been conducted to study their ability to inhibit phenylethanolamine N-methyltransferase, an enzyme involved in epinephrine biosynthesis (Blank, Krog, Weiner, Pendleton, 1980).
  • Investigations into 4-fluoroisoquinoline-5-sulfonyl chloride, a compound with a similar sulfonamide component, have provided insights into its molecular structure and chemical behavior (Ohba, Gomi, Ohgiya, Shibuya, 2012).
  • A study on isoquinoline sulfonamide protein kinase inhibitors explored their effects on cytotoxic T lymphocyte-mediated lysis and cellular proliferation, demonstrating the potential of similar compounds in immunological contexts (Juszczak, Russell, 1989).

Antimicrobial and Anticancer Properties

  • Sulfonamide derivatives have been investigated for their cytotoxic activity against various cancer cell lines, highlighting the potential of similar compounds in cancer research (Ghorab, Alsaid, Abdullah-al-Dhfyan, Arafa, 2015).
  • Another study synthesized novel sulfonamide derivatives and evaluated their antimicrobial activities, indicating the relevance of such compounds in addressing bacterial and fungal infections (Desai, Dodiya, Shihora, 2011).

Chemical Synthesis and Catalysis

  • Research on the synthesis of tetrahydroisoquinolines by Friedel-Crafts cyclizations, a process relevant to the synthesis of similar compounds, has been explored for potential drug analogs (Bunce, Cain, Cooper, 2012).
  • The introduction of a novel N-sulfonated Brönsted acidic catalyst for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions indicates the chemical versatility of related compounds (Goli-Jolodar, Shirini, Seddighi, 2016).

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, this compound can prevent the formation of thrombin, a key enzyme in blood clotting.

Mode of Action

This compound acts as an inhibitor of factor Xa. It binds to the active site of factor Xa, preventing its interaction with its natural substrates . This inhibition disrupts the coagulation cascade, reducing the formation of thrombin and ultimately preventing the formation of blood clots .

Biochemical Pathways

The inhibition of factor Xa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin . Thrombin is responsible for converting fibrinogen to fibrin, the main component of a blood clot. Therefore, the inhibition of factor Xa results in reduced thrombin and fibrin formation, preventing blood clot formation .

Result of Action

The primary result of the action of this compound is the prevention of blood clot formation. By inhibiting factor Xa, the compound reduces the formation of thrombin and fibrin, key components of blood clots . This can help prevent thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transient ischemic attacks, peripheral vascular disease, pulmonary embolism, or deep venous thrombosis .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . It can be employed for the prophylaxis, secondary prophylaxis, and/or treatment of various thromboembolic diseases .

properties

IUPAC Name

5-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S2/c1-17-11-4-3-10(8-9(11)2-6-13(17)18)16-22(19,20)14-7-5-12(15)21-14/h3-5,7-8,16H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZVCMHBGLHFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

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